N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound's systematic name reflects its intricate arrangement of functional groups, including a benzo[d][1,3]dioxole moiety and a thiadiazole derivative.
This compound is classified under the category of thiadiazoles, which are five-membered heterocycles containing sulfur and nitrogen atoms. It is often synthesized for research purposes in medicinal chemistry and biochemistry. The compound's CAS number is 893140-23-3, and its molecular formula is , with a molecular weight of 458.5 g/mol .
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions.
Each step requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product.
The molecular structure of N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be represented using various structural formulas:
O=C(CSc1nnc(NC(=O)COc2ccccc2)s1)NCc1ccc2c(c1)OCO2
This notation encapsulates the arrangement of atoms and their connectivity within the molecule.
The compound features:
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can participate in various chemical reactions:
These reactions are critical for understanding how the compound interacts with biological systems.
The mechanism of action for N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide primarily involves its interaction with specific biological targets:
Data from pharmacological studies indicate that compounds with similar structures exhibit significant biological activities such as anti-inflammatory or antimicrobial effects.
The physical properties of N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide include:
The chemical properties include:
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has potential applications in:
Research into this compound continues to explore its full range of applications in both medicinal chemistry and agricultural sciences.
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: